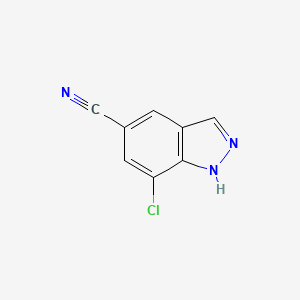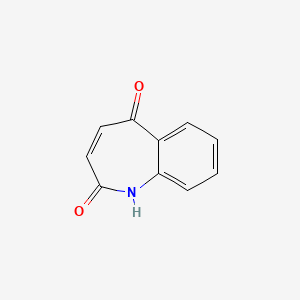
3-(Pyridin-4-yl)pentane-2,4-dione
Descripción general
Descripción
3-(Pyridin-4-yl)pentane-2,4-dione is a chemical compound with the molecular formula C10H11NO2 . The acetyl-acetone group in this compound crystallizes in the keto form with all the non-hydrogen atoms in the acetyl-acetone group approximately co-planar . An intra-molecular O-H⋯O hydrogen bond involving the acetyl-acetone group forms a six-membered ring .
Synthesis Analysis
The synthesis of 3-(Pyridin-4-yl)pentane-2,4-dione involves various chemical reactions . For example, one method involves the reaction of pyridin-4-carbaldehyde with methyl (aryl) ketones .Molecular Structure Analysis
The molecular weight of 3-(Pyridin-4-yl)pentane-2,4-dione is 177.20 . The dihedral angle between the acetyl-acetone group and the pyridine ring is 85.90° .Chemical Reactions Analysis
3-(Pyridin-4-yl)pentane-2,4-dione can undergo various chemical reactions . For instance, it can be involved in the synthesis of new 1,5-diaryl-3-(pyridin-4′-yl)pentane-1,5-diones via the tandem reaction of pyridin-4-carbaldehyde with methyl (aryl) ketones .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(Pyridin-4-yl)pentane-2,4-dione include a phase transition and proton ordering at 50 K . More specific properties such as density, melting point, and boiling point are not explicitly mentioned in the retrieved papers .Aplicaciones Científicas De Investigación
1. Synthesis and Characterization in Chemistry
3-(Pyridin-4-yl)pentane-2,4-dione and its derivatives are extensively studied in synthetic chemistry. For instance, unsymmetrical Schiff bases derived from 3,4-diaminopyridine and 3-ethoxyvinylidene-2,4-pentanedione were synthesized, showcasing the versatility of 3-(pyridin-4-yl)pentane-2,4-dione in forming various compounds through reactions with other chemicals (Opozda et al., 2006).
2. Ligand in Metal Complexes
This compound is also significant in the formation of metal complexes. For example, reactions with silver compounds formed cationic silver complexes, demonstrating the potential of 3-(pyridin-4-yl)pentane-2,4-dione as a ligand in the synthesis of metal-organic frameworks (van Terwingen & Englert, 2019).
3. Reactivity in Organic Synthesis
Its reactivity with other organic compounds is another area of interest. The reaction of 3-[(alkylsulfanyl)methyl]pentane-2,4-diones with nicotinic hydrazide led to the formation of various pyrazoles and pyridines, highlighting its reactivity and potential applications in organic synthesis (Баева et al., 2020).
4. Tautomeric Studies and Stability
In-depth theoretical studies, such as Density Functional Theory (DFT) calculations, have been conducted to understand the tautomeric preferences of this compound. These studies provide insights into its stability and behavior in different chemical environments (Dobosz & Gawinecki, 2010).
5. Use in Synthesis of Heterocycles
3-(Pyridin-4-yl)pentane-2,4-dione is instrumental in synthesizing heterocyclic compounds, such as pyridines and pyrazoles, which have applications in pharmaceuticals and materials science (Vasilyeva & Vorobyeva, 2021).
6. Phase Transition Studies
Studies on the phase transition and proton ordering of 3-(pyridin-4-yl)pentane-2,4-dione at low temperatures provide insights into its structural behavior, which is crucial for its application in materials science and crystallography (Truong et al., 2017).
Propiedades
IUPAC Name |
3-pyridin-4-ylpentane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-7(12)10(8(2)13)9-3-5-11-6-4-9/h3-6,10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBQEHHOGRVYFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1=CC=NC=C1)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60546318 | |
| Record name | 3-(Pyridin-4-yl)pentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60546318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-4-yl)pentane-2,4-dione | |
CAS RN |
103977-47-5 | |
| Record name | 3-(Pyridin-4-yl)pentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60546318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



-](/img/structure/B3045186.png)
![Tert-butyl 4',6'-dihydrospiro[cyclopropane-1,7'-pyrazolo[4,3-C]pyridine]-5'(2'H)-carboxylate](/img/structure/B3045187.png)




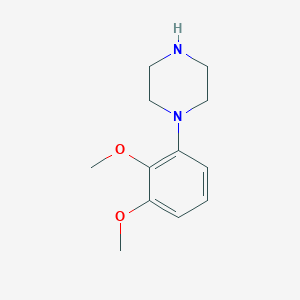
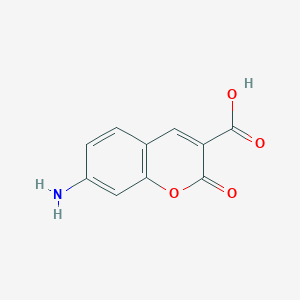
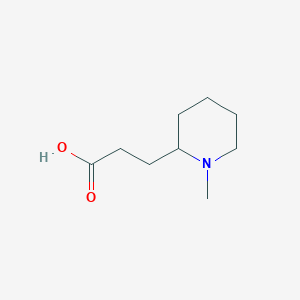
![1,5-Pentanedione, 3-[4-(dimethylamino)phenyl]-1,5-diphenyl-](/img/structure/B3045201.png)
![4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline-5-carboxylic acid](/img/structure/B3045202.png)
![Ethyl cyano[(2,2-dimethylpropanoyl)amino]acetate](/img/structure/B3045205.png)
